molecular formula C15H15NO B15424592 1H-Isoindole, 2,3-dihydro-2-(2-methoxyphenyl)- CAS No. 109514-64-9

1H-Isoindole, 2,3-dihydro-2-(2-methoxyphenyl)-

Cat. No.: B15424592
CAS No.: 109514-64-9
M. Wt: 225.28 g/mol
InChI Key: UEOICLZEDPZTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole, 2,3-dihydro-2-(2-methoxyphenyl)- is a bicyclic heterocyclic compound featuring a partially saturated isoindole core substituted with a 2-methoxyphenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Derivatives of isoindole are explored for diverse pharmacological activities, including receptor binding and enzyme modulation. The 2-methoxyphenyl substituent may enhance lipophilicity and influence interactions with biological targets, such as serotonin receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109514-64-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-dihydroisoindole

InChI

InChI=1S/C15H15NO/c1-17-15-9-5-4-8-14(15)16-10-12-6-2-3-7-13(12)11-16/h2-9H,10-11H2,1H3

InChI Key

UEOICLZEDPZTLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC3=CC=CC=C3C2

Origin of Product

United States

Comparison with Similar Compounds

Pharmacologically Active Piperazine Derivatives

  • Compound 9: 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one Structure: Incorporates a piperazine-ethyl chain linked to the isoindole core. Key Difference: The piperazine moiety introduces basicity and flexibility, enhancing receptor interaction compared to the simpler 2-methoxyphenyl substitution in the target compound.
  • HBK Series (HBK14–HBK19): Piperazine derivatives with phenoxy-alkyl chains (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) Structure: Varied phenoxy substituents (e.g., chloro, methyl, trimethyl groups) on the piperazine-ethyl chain. Activity: Structural diversity in HBK compounds modulates selectivity for serotonin or dopamine receptors. For instance, chloro-substituted HBK15 may exhibit altered metabolic stability compared to methyl-substituted analogs .

Sulfonyl and Nitro Derivatives

  • 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl] (CAS 112806-56-1)

    • Structure : Sulfonyl group at the 2-position with dimethoxy substituents.
    • Properties : The sulfonyl group enhances electrophilicity and may improve crystallinity for X-ray analysis. Molecular weight (333.4 g/mol) is higher than the target compound, affecting solubility .
  • 1H-Isoindole, 2,3-dihydro-2-[(4-methylphenyl)sulfonyl]-5-nitro- (CAS 1159-13-3)

    • Structure : Nitro group at the 5-position introduces strong electron-withdrawing effects.
    • Impact : Nitro groups often correlate with mutagenicity risks, contrasting with the methoxy group’s generally safer profile .

Aromatic Substitution Patterns

  • 1,1,3-Triphenyl-2,3-dihydro-1H-isoindole (CAS 104134-81-8) Structure: Three phenyl groups at the 1,1,3-positions. The triphenyl design may stabilize π-π interactions in material science applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Isoindole, 2,3-dihydro-2-(2-methoxyphenyl)-, and how can purity be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted benzene derivatives and isoindole precursors. For example, analogous structures (e.g., 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione) have been prepared by reacting methoxy-substituted aryl halides with isoindole diones under reflux conditions .
  • Purity Optimization : Use recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and monitor purity via HPLC with UV detection (λ = 254 nm). Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C2 and isoindole backbone).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for the polymorph of 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretching in isoindole diones at ~1700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for particulate protection during weighing .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (H335: May cause respiratory irritation) .
  • Waste Management : Collect organic waste in halogen-resistant containers and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

  • Case Study : The crystal structure of 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione (CCDC 887666) revealed a planar isoindole ring with a dihedral angle of 85.2° between the methoxyphenyl and isoindole planes, conflicting with computational models predicting a more orthogonal arrangement .
  • Resolution Strategy : Compare experimental (X-ray) and computational (DFT) torsion angles. Adjust force field parameters in molecular dynamics simulations to align with empirical data .

Q. How do substituents (e.g., methoxy vs. methyl groups) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., 2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindole) and compare reaction rates with the 2-methoxyphenyl derivative .
  • Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to measure rate constants for reactions with nucleophiles (e.g., amines). Methoxy groups may retard reactivity due to steric hindrance or electronic effects .

Q. What experimental approaches can identify decomposition pathways under oxidative conditions?

  • Accelerated Stability Testing : Expose the compound to H₂O₂ (3% w/v) or UV light (254 nm) and analyze degradation products via LC-MS.
  • Key Observations : Isoindole derivatives with electron-donating groups (e.g., methoxy) are prone to ring-opening oxidation, forming quinone-like byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.